epi-Sesamin Monocatechol
Overview
Description
Epi-Sesamin Monocatechol is a metabolite of Sesamin . It has a molecular formula of C19 H18 O6 and a molecular weight of 342.34 .
Synthesis Analysis
Sesamin, from which this compound is derived, is synthesized through radical cyclization of epoxides by a transition metal radical source . The methylenedioxyphenyl moiety in the structure of sesamin and episesamin is changed into the catechol moieties in supercritical water .Molecular Structure Analysis
This compound has a complex molecular structure with a total of 47 bonds, including 29 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, 2 aromatic hydroxyls, 2 aliphatic ethers, 2 aromatic ethers, and 2 Oxolanes .Chemical Reactions Analysis
The decomposition reaction of Sesamin in supercritical water leads to the formation of this compound . The methylenedioxyphenyl moiety in the structure of sesamin and episesamin is changed into the catechol moieties .Physical And Chemical Properties Analysis
This compound is a neat product . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Metabolism and Biological Effects
Comparison of Metabolism
Epi-sesamin and its epimer sesamin are metabolized differently in the human liver, leading to distinct biological effects. Both are initially metabolized into monocatechol forms, with CYP2C9 playing a significant role. The metabolism involves further transformation into dicatechol, glucuronide, and methylate metabolites, with variations in the contribution of each pathway between sesamin and epi-sesamin. This differential metabolism suggests distinct biological activities and effects on health (Yasuda et al., 2012).
Antioxidative Activities
Epi-sesamin monocatechol and related compounds exhibit potent antioxidative activities. Through microbial transformation, sesamin and sesaminol triglucoside are converted into catechol lignans, demonstrating enhanced antioxidative potential. This suggests a promising application in enhancing the antioxidative properties of food materials and possibly contributing to health benefits through dietary intake (Miyake et al., 2005).
Therapeutic and Health Benefits
Anti-inflammatory and Vascular Protective Effects
Epi-sesamin shows promising results in inhibiting HMGB1-induced inflammatory responses, reducing vascular barrier disruptions, and potentially offering a therapeutic approach for treating severe vascular inflammatory diseases. Its effectiveness in modulating HMGB1-mediated pathways suggests a significant potential for developing new treatments for conditions like sepsis and septic shock (Lee et al., 2013).
Anticoagulant and Antithrombotic Activities
Epi-sesamin exhibits significant anticoagulant and antithrombotic activities, suggesting a potential for the development of novel anticoagulants. Its effects on prolonging activated partial thromboplastin time, inhibiting thrombin and activated factor X activities, and affecting the production of plasminogen activator inhibitor type 1 and tissue-type plasminogen activator highlight its therapeutic potential in preventing thrombosis (Ku et al., 2013).
Mechanism of Action
Target of Action
Epi-Sesamin Monocatechol primarily targets cytochrome P450 (CYP) enzymes in the human liver, specifically CYP2C9 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds .
Mode of Action
This compound interacts with its targets, the CYP enzymes, through a process known as monocatecholization . This process involves the conversion of this compound to two epimers of monocatechol, S-monocatechol and R-monocatechol , in human liver microsomes . The CYP2C9 enzyme is responsible for S-monocatechol formation, while CYP1A2 is responsible for R-monocatechol formation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of sesamin, a major lignan found in sesame seeds . This compound is metabolized by CYP enzymes into sesamin mono- and di-catechol in liver microsomes . These metabolites are further metabolized to dicatechol, glucuronide, and methylate metabolites . The contribution of each reaction is significantly different between sesamin and this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by CYP enzymes in the liver into sesamin mono- and di-catechol . These metabolites are further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT), and the resulting glucuronides of sesamin metabolites are excreted in the bile and urine .
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of neuronal differentiation via activating ERK1/2 (downstream of the TrkA receptor) without influencing the receptor itself . This concentration is 62-66% as effective as 30ng/mL NGF . Agonists of this receptor, including low concentrations of NGF, are synergistically effective .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other drugs or endogenous compounds, can affect the activity of the CYP enzymes that this compound targets . Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound.
Safety and Hazards
When handling epi-Sesamin Monocatechol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
epi-Sesamin Monocatechol interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 (CYP) enzymes into sesamin mono- and di-catechol in human liver microsomes . The monocatechol form of sesamin is further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT) . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory effects, suppressing Interferon β and Inducible Nitric Oxide Synthase expression in macrophage-like J774.1 cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into the dicatechol form by cytochrome P450 or the glucuronide by UDP-glucuronosyltransferase (UGT) . Catecholization of sesamin monocatechol enhances its antioxidant activity, whereas glucuronidation strongly reduces its antioxidant activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. It has been observed that the inhibitory effects of this compound glucuronides against nitric oxide production were time-dependently enhanced, associated with the intracellular accumulation of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by CYP2C9, UGT2B7, and COMT in the human liver . These enzymes play a crucial role in the metabolism of this compound.
properties
IUPAC Name |
4-[(3aR,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18?,19?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEORJKFOZSMEZ-IJKBLAIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693438 | |
Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1105568-81-7 | |
Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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